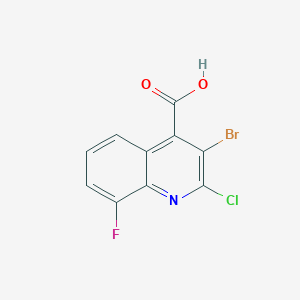

3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid

Descripción

3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by substituents at positions 2 (chloro), 3 (bromo), 8 (fluoro), and a carboxylic acid group at position 4. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which can influence binding affinity, solubility, and metabolic stability. Its structural complexity makes it a candidate for applications in drug discovery, particularly as a pharmacophore or intermediate in synthesizing bioactive molecules.

Propiedades

Fórmula molecular |

C10H4BrClFNO2 |

|---|---|

Peso molecular |

304.50 g/mol |

Nombre IUPAC |

3-bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H4BrClFNO2/c11-7-6(10(15)16)4-2-1-3-5(13)8(4)14-9(7)12/h1-3H,(H,15,16) |

Clave InChI |

RVNOPIWKTJANSP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C(N=C2C(=C1)F)Cl)Br)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives followed by carboxylation. For instance, 2-Bromo-3-fluoroquinoline can be synthesized by reacting 3-fluoroquinolin-2(1H)-one with phosphorus tribromide (PBr3). This intermediate can then be lithiated and treated with dry carbon dioxide to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of organometallic intermediates and catalytic processes can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or amines can be used under basic conditions.

Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used along with appropriate ligands and bases.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or chemical properties .

Aplicaciones Científicas De Investigación

3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinolines.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antibacterial agents.

Medicine: Fluorinated quinolines are being explored for their antimalarial, antineoplastic, and antiviral activities.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or interference with biological pathways. For example, fluorinated quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of halogens can enhance the binding affinity and specificity of the compound to its molecular targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares the substituent patterns and molecular formulas of 3-bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid with analogous quinoline derivatives:

Key Observations:

Substituent Positions: The target compound uniquely combines bromine (3), chlorine (2), and fluorine (8), which is rare among halogenated quinolines. Most analogs, such as those in and , place bromine at position 8 . Fluorine at position 8 in the target compound may enhance metabolic stability compared to analogs with fluorine at position 5 (e.g., ) due to reduced susceptibility to oxidative metabolism .

Functional Groups: Carboxylic acid at position 4 (target) vs. A COOH group at position 4 is strategically positioned for interactions with enzymatic active sites . The trifluoromethyl group in and introduces strong electron-withdrawing effects, which could increase the acidity of adjacent carboxylic acids but reduce solubility compared to the target compound .

Steric and Electronic Effects: The ethyl ester in increases lipophilicity, making it more membrane-permeable than the carboxylic acid-containing target compound .

Research and Application Trends

- Medicinal Chemistry : The trifluoromethyl group in is associated with enhanced bioavailability in kinase inhibitors, whereas the target compound’s fluorine at position 8 may optimize binding to fluorine-specific enzymes .

- Material Science: Quinoline derivatives with multiple halogens (e.g., and ) are explored as ligands in catalysis, but the target compound’s unique substitution pattern remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.